

Application Notes and Protocols for Dermal Microperfusion Delivery of LEO 39652

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dermal open flow microperfusion (dOFM) for evaluating the delivery and pharmacodynamic effects of **LEO 39652**, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. The protocols outlined below are based on established methodologies for dOFM and pharmacodynamic assessments.

Introduction

LEO 39652 is a potent PDE4 inhibitor designed with a "dual-soft" mechanism, intended to be active in the skin but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing side effects.[1] Despite its potency, clinical trials with **LEO 39652** in atopic dermatitis patients did not demonstrate the expected efficacy.[2] Subsequent investigations using dermal open flow microperfusion have suggested that this lack of efficacy is likely due to insufficient drug availability at the target site within the dermis.[2]

Dermal open flow microperfusion is an advanced in-vivo sampling technique that allows for the continuous collection of interstitial fluid (ISF) directly from the dermis. This method provides a more accurate measure of the unbound, pharmacologically active drug concentration at the site of action compared to traditional methods like skin punch biopsies, which often overestimate drug exposure.



Key Experimental Data

The following tables summarize the quantitative data from studies comparing the dermal delivery and pharmacodynamic effects of **LEO 39652** and a comparator PDE4 inhibitor, LEO 29102, using dermal open flow microperfusion in ex-vivo human skin explants.

Table 1: Dermal Interstitial Fluid (dISF) and Skin Biopsy Concentrations of **LEO 39652** and LEO 29102 in Barrier Impaired Human Skin Explants

Compound	dISF Concentration (nM)	Skin Biopsy Concentration (nM)
LEO 39652	33	~6000
LEO 29102	2100	~10000

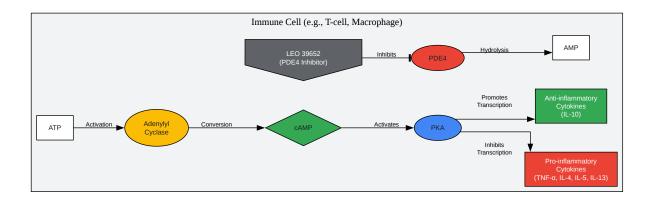
Table 2: Pharmacodynamic Response (cAMP Levels) in Barrier Impaired Human Skin Explants

Compound	Change in cAMP Levels	
LEO 39652	No significant evidence of target engagement	
LEO 29102	Elevated cAMP levels observed	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and the experimental workflow for assessing dermal drug delivery using dOFM.

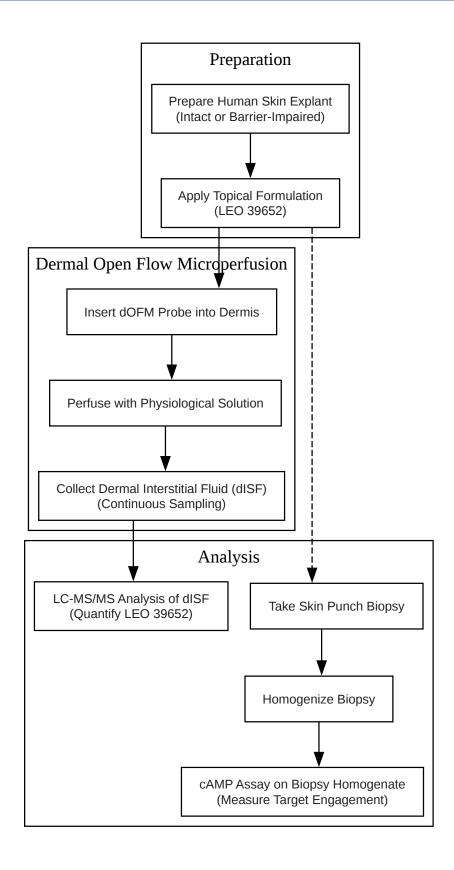




Click to download full resolution via product page

Caption: PDE4 inhibitor signaling pathway in atopic dermatitis.





Click to download full resolution via product page

Caption: Experimental workflow for dOFM and biopsy analysis.



Experimental Protocols

Protocol 1: Dermal Open Flow Microperfusion (dOFM) for LEO 39652 Quantification

Objective: To quantify the concentration of unbound **LEO 39652** in the dermal interstitial fluid of ex-vivo human skin explants following topical application.

Materials:

- Freshly excised human skin explants
- LEO 39652 topical formulation
- dOFM probes (CE-certified for clinical use)
- · Wearable push/pull pump
- Physiological perfusion solution (e.g., perfusate with internal standard)
- Sample collection vials
- Ultrasound device for probe depth verification
- Standard laboratory equipment (pipettes, tubes, etc.)
- LC-MS/MS system

Methodology:

- Skin Explant Preparation:
 - Obtain fresh human skin explants from a certified tissue bank or surgical discard.
 - If required, create a barrier-impaired model by tape-stripping the stratum corneum.
 - Mount the skin explants in Franz diffusion cells or a similar perfusion chamber.
- Topical Formulation Application:



- Apply a defined amount of the LEO 39652 formulation to a specified area on the epidermal side of the skin explant.
- dOFM Probe Insertion:
 - Under sterile conditions, insert the linear dOFM probe into the dermis of the skin explant to a standardized depth.
 - Verify the probe depth using a high-frequency ultrasound device to ensure consistent placement.
- Perfusion and Sample Collection:
 - Connect the dOFM probe to the wearable push/pull pump.
 - \circ Perfuse the probe with the physiological solution at a constant, low flow rate (e.g., 0.1-10 μ L/min).
 - Collect the dOFM samples (diluted, unfiltered ISF) into collection vials at predetermined time intervals for up to 36-48 hours.
- Sample Analysis:
 - Analyze the collected dISF samples for LEO 39652 concentration using a validated LC-MS/MS method.
 - The use of an internal standard in the perfusate can help monitor local blood flow and probe performance.

Protocol 2: Skin Biopsy and cAMP Pharmacodynamic Assay

Objective: To assess the target engagement of **LEO 39652** by measuring cyclic AMP (cAMP) levels in skin biopsies.

Materials:

Skin punch biopsy tool (e.g., 4 mm)



- Sterile dissection tools (scalpel, forceps)
- Homogenizer (e.g., bead beater or ultrasonic)
- Lysis buffer
- Commercial cAMP enzyme immunoassay (EIA) kit
- Phosphate-buffered saline (PBS)
- Standard laboratory equipment (centrifuge, microplate reader, etc.)

Methodology:

- Skin Biopsy Collection:
 - At the end of the dOFM experiment, take a full-thickness skin punch biopsy from the drugtreated area.
 - Immediately snap-freeze the biopsy in liquid nitrogen and store at -80°C until analysis.
- Tissue Homogenization:
 - Thaw the skin biopsy on ice.
 - Add a sufficient volume of cold lysis buffer (as specified by the cAMP assay kit manufacturer).
 - Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
 - Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- cAMP Quantification:
 - Carefully collect the supernatant, which contains the cytosolic cAMP.



- Perform the cAMP quantification using a commercial EIA kit according to the manufacturer's instructions. This typically involves:
 - Preparation of a standard curve using known concentrations of cAMP.
 - Incubation of samples and standards in a pre-coated microplate.
 - Addition of enzyme-linked secondary antibodies and substrate.
 - Measurement of the colorimetric or chemiluminescent signal using a microplate reader.
- Data Analysis:
 - Calculate the concentration of cAMP in the skin biopsy samples by comparing their signal to the standard curve.
 - Normalize the cAMP concentration to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay).
 - Compare the cAMP levels in LEO 39652-treated biopsies to vehicle-treated controls to determine the extent of target engagement.

Conclusion

The combination of dermal open flow microperfusion and pharmacodynamic assays provides a powerful platform for evaluating the cutaneous pharmacokinetics and pharmacodynamics of topically applied drugs like **LEO 39652**. The data generated from these methods indicate that while **LEO 39652** is a potent PDE4 inhibitor, its limited availability in the dermal interstitial fluid is a likely reason for its lack of clinical efficacy. These findings underscore the importance of utilizing advanced dermal sampling techniques to make informed decisions in the development of topical dermatological therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. sinobiological.com [sinobiological.com]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Dermal Microperfusion Delivery of LEO 39652]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#dermal-microperfusion-for-leo-39652-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com